N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride

Metabolic Stability Lipophilicity Oxadiazole Regioisomers

N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride (CAS 1211631-01-4; free base CAS 791079-97-5) is a disubstituted 1,3,4-oxadiazole small molecule featuring a 2-chlorophenyl ring at position 5 and an N-cyclopropylaminomethyl substituent at position 2, supplied as the hydrochloride salt with a molecular formula of C₁₂H₁₃Cl₂N₃O and a molecular weight of 286.16 g/mol. The 1,3,4-oxadiazole core is a privileged heteroaromatic scaffold widely exploited in medicinal chemistry for its favorable metabolic stability, reduced lipophilicity (approximately one order of magnitude lower log D), and diminished hERG liability relative to the 1,2,4-oxadiazole regioisomer.

Molecular Formula C12H13Cl2N3O
Molecular Weight 286.15 g/mol
Cat. No. B13252753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride
Molecular FormulaC12H13Cl2N3O
Molecular Weight286.15 g/mol
Structural Identifiers
SMILESC1CC1NCC2=NN=C(O2)C3=CC=CC=C3Cl.Cl
InChIInChI=1S/C12H12ClN3O.ClH/c13-10-4-2-1-3-9(10)12-16-15-11(17-12)7-14-8-5-6-8;/h1-4,8,14H,5-7H2;1H
InChIKeyVOZQYXCJDDKWKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride – Procurement-Relevant Compound Profile


N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride (CAS 1211631-01-4; free base CAS 791079-97-5) is a disubstituted 1,3,4-oxadiazole small molecule featuring a 2-chlorophenyl ring at position 5 and an N-cyclopropylaminomethyl substituent at position 2, supplied as the hydrochloride salt with a molecular formula of C₁₂H₁₃Cl₂N₃O and a molecular weight of 286.16 g/mol [1]. The 1,3,4-oxadiazole core is a privileged heteroaromatic scaffold widely exploited in medicinal chemistry for its favorable metabolic stability, reduced lipophilicity (approximately one order of magnitude lower log D), and diminished hERG liability relative to the 1,2,4-oxadiazole regioisomer [2]. The compound is commercially available at ≥95% purity from multiple suppliers, with batch-specific QC documentation (NMR, HPLC, GC) supporting its use in pharmaceutical lead discovery and chemical biology .

Scaffold 1,3,4-oxadiazole core with reported metabolic stability and reduced hERG context vs. 1,2,4-regioisomer Class-level matched-pair evidence
Form Hydrochloride salt supports reproducible aqueous assay preparation Defined stoichiometry; handling reproducibility
Supply ≥95% purity from multiple vendors with batch QC (NMR, HPLC, GC) Reduces single-supplier dependency

N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride – Why In-Class Substitution Is Not Advisable


Despite the large number of commercially available 1,3,4-oxadiazole derivatives, two structural features of this compound preclude casual substitution: the ortho-chlorine on the 5-phenyl ring, and the N-cyclopropyl secondary amine presented as a hydrochloride salt. The ortho-chlorine imparts distinct electronic and steric properties compared to the para-chloro analog (WAY-635767, CAS 790232-33-6), which has been profiled as an Aurora kinase A inhibitor . In monoamine oxidase (MAO) oxadiazole series, shifting the chlorine substituent from the ortho to the para position can invert isoform selectivity between the MAO-A (serotonin-oxidizing) and MAO-B sites [1]. Furthermore, the hydrochloride salt form (CAS 1211631-01-4) offers defined stoichiometry, higher aqueous solubility, and improved solid-state handling relative to the free base (CAS 791079-97-5), critical for reproducible in vitro assay preparation . These factors make simple analog replacement scientifically unreliable.

Chlorine Position Isomerism
ortho-Cl substitution may direct MAO-A selectivity, while para-Cl (WAY-635767) is reported as Aurora kinase A inhibitor. Interchanging positional isomers shifts target profile.
Salt Form vs. Free Base
Free base (CAS 791079-97-5) lacks defined counterion; solubility and protonation consistency may differ, affecting assay IC₅₀ reproducibility.
Regioisomeric Core Mismatch
1,2,4-oxadiazole analogs exhibit higher log D and different hERG/metabolic profiles. 1,3,4-regioisomer properties may not transfer across regioisomers.

N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride – Quantitative Differentiation Evidence


Regioisomeric Metabolic Stability and Lipophilicity Advantage of the 1,3,4-Oxadiazole Core Over 1,2,4-Oxadiazole Matched Molecular Pairs

The 1,3,4-oxadiazole core of the target compound conveys a statistically robust metabolic stability advantage over the 1,2,4-oxadiazole regioisomer. In a systematic matched-pair analysis across the AstraZeneca compound collection, the 1,3,4-oxadiazole isomer consistently exhibited an order of magnitude lower lipophilicity (log D) and superior metabolic stability, reduced hERG inhibition, and higher aqueous solubility compared to its 1,2,4-oxadiazole counterpart [1]. The 1,3,4-isomer also shows the highest thermodynamic stability (0.0 kcal/mol free Gibbs energy) among all oxadiazole regioisomers (1,2,4-isomer: 8.64 kcal/mol; 1,2,3-isomer: 21.28 kcal/mol; 1,2,5-isomer: 40.61 kcal/mol) .

Regioisomeric stability advantage
Class-level inference
~10-fold lower log D vs 1,2,4-oxadiazole; superior metabolic stability, hERG, solubility; 8.64 kcal/mol thermodynamic gap
Matched-pair analysis (AstraZeneca collection)
Supports scaffold selection for ADME optimization
Data from regioisomeric pairs; individual compound validation recommended
Metabolic Stability Lipophilicity Oxadiazole Regioisomers Drug Design

Chlorine Positional Selectivity: ortho (2-Chlorophenyl) Substitution as a Determinant of MAO Isoform Selectivity Compared to meta/para Analogs

In a seminal structure-activity study of cyclopropylamino-substituted oxadiazoles as irreversible monoamine oxidase (MAO) inhibitors, the ortho-chlorophenyl substitution on the oxadiazole ring conferred selective inhibition of the MAO-A (serotonin-oxidizing) site, whereas the meta-nitrophenyl analog preferentially inhibited the MAO-B site, and unsubstituted or other substitution patterns showed no isoform selectivity [1]. Although this study examined 1,2,4-oxadiazole analogs, the structure-activity principle—that the ortho-chlorine directs MAO-A selectivity—is applicable as class-level inference to the 1,3,4-oxadiazole scaffold of the target compound, distinguishing it from its para-chloro isomer (WAY-635767) which is associated with Aurora kinase inhibition rather than MAO modulation.

Ortho-Cl MAO-A selectivity
Class-level inference
2-Cl → MAO-A selective; 3-NO₂ → MAO-B; unsubstituted → non-selective (rat MAO assay, 1976)
Extrapolated from 1,2,4-oxadiazole SAR
ortho-chlorophenyl directs amine oxidase profiling
Class-level inference; confirm with 1,3,4-oxadiazole scaffold
Monoamine Oxidase Isoform Selectivity Structure-Activity Relationship 2-Chlorophenyl Pharmacophore

Target Profile Divergence Between 2-Chlorophenyl and 4-Chlorophenyl Positional Isomers: MAO-A vs. Aurora Kinase A

The para-chloro positional isomer, N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine (WAY-635767, CAS 790232-33-6), is commercially profiled as an Aurora kinase A inhibitor . In contrast, MAO inhibition data for cyclopropylamino oxadiazole analogs indicate that ortho-chlorophenyl substitution directs activity toward the MAO-A isoform [1]. These two positional isomers, differing only in the location of the chlorine atom on the phenyl ring, are associated with entirely distinct protein target profiles: kinase inhibition (4-Cl) versus amine oxidase inhibition (2-Cl). This divergence underscores that the 4-chloro analog cannot serve as a procurement substitute for studies focused on MAO or related amine oxidase targets.

Target divergence 2-Cl vs 4-Cl
Cross-study comparable
2-Cl: MAO-A context (amine oxidase); 4-Cl (WAY-635767): Aurora kinase A inhibitor
Orthogonal target classes
Positional isomer controls enable pathway deconvolution
Validate kinase vs. MAO assays with both isomers
Kinase Inhibition Aurora Kinase A Positional Isomerism Target Selectivity

Hydrochloride Salt Form: Aqueous Solubility and Handling Advantage Over the Free Base for Cell-Based and Biochemical Assays

The target compound is supplied as the hydrochloride salt (CAS 1211631-01-4, MW 286.16), which provides a defined stoichiometric counterion that generally enhances aqueous solubility compared to the free base (CAS 791079-97-5, MW 249.70) . While solubility data for this specific compound have not been publicly reported, the hydrochloride salt form of amine-containing heterocycles typically improves dissolution in aqueous assay buffers (e.g., PBS, DMSO/water mixtures), reduces variability in DMSO stock preparation due to hygroscopicity differences, and ensures consistent protonation state for biological assays conducted at physiological pH . The free base (available at 95%–98% purity from multiple vendors) lacks these handling benefits and may require additional solubilization optimization.

Salt form solubility & handling
Supporting evidence
HCl salt (MW 286.16) – expected enhanced aqueous solubility vs free base (MW 249.70); class-level salt advantage
No compound-specific solubility data reported
Salt form reduces dissolution variability in assays
Data to verify; batch-specific solubility testing advised
Salt Selection Aqueous Solubility In Vitro Assay Formulation

Vendor-Independent Batch Quality Reproducibility: Multi-Supplier Availability of ≥95% Purity with Traceable QC Documentation

The compound is stocked by multiple independent suppliers at competitive purity levels: ≥95% (Enamine, AKSci, Bidepharm, Leyan) and ≥98% (MolCore) . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC traces, enabling cross-vendor quality verification and ensuring experimental reproducibility across independent laboratories . MolCore additionally provides ISO-certified quality systems for pharmaceutical R&D and quality control applications . This multi-vendor availability at high purity (>95%) mitigates single-supplier dependency risk and enables competitive sourcing for large-scale SAR or lead optimization programs. In contrast, close analogs such as the 4-chlorophenyl isomer (WAY-635767) are primarily available through a narrower supplier base, which may present supply continuity challenges.

Multi-vendor QC reproducibility
Supporting evidence
≥95% purity (4+ vendors); batch QC: NMR, HPLC, GC; 4-Cl analog limited to 1-2 suppliers
ISO-certified supplier (MolCore) available
Procurement risk mitigated; cross-lab reproducibility supported
Verify batch-specific COA prior to critical assays
Quality Control Batch Reproducibility NMR HPLC Procurement

N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride – Evidence-Backed Application Scenarios for Scientific Procurement


MAO-A Selective Chemical Probe Development in Neuropharmacology

Based on the ortho-chlorophenyl substitution pattern directing MAO-A isoform selectivity in cyclopropylamino oxadiazoles [1], this hydrochloride salt is the appropriate starting scaffold for developing selective MAO-A inhibitors for neuroscience research on serotonin metabolism, depression, and neurodegenerative disorders. The 1,3,4-oxadiazole core provides the metabolic stability and reduced hERG liability advantages documented for this regioisomer over 1,2,4-oxadiazole counterparts [2], enhancing the developability profile of resulting leads. The hydrochloride salt ensures reproducible solubilization for in vitro MAO enzymatic and cell-based assays.

Fragment-Based or Combinatorial Library Synthesis Targeting Amine Oxidase Enzymes

The primary or secondary amine in the N-cyclopropylaminomethyl side chain provides a tractable synthetic handle for further derivatization (e.g., amide coupling, reductive amination, urea formation). The 2-chlorophenyl-1,3,4-oxadiazole scaffold serves as a versatile building block for constructing focused libraries targeting LSD1, MAO-A, MAO-B, and related flavin-dependent amine oxidases [1]. The multi-vendor availability at ≥95% purity with batch QC documentation supports the reproducibility requirements of parallel library synthesis and high-throughput screening workflows.

Orthogonal Pharmacological Profiling Against Aurora Kinase-Driven Phenotypes

Because the para-chloro positional isomer (WAY-635767) is an established Aurora kinase A inhibitor , the ortho-chloro isomer can serve as a critical negative control or selectivity probe in kinase inhibitor screening cascades. The positional isomerism (ortho vs. para chlorine) provides a structurally matched control compound with minimal scaffold changes but a mechanistically orthogonal target profile, enabling researchers to deconvolve MAO-mediated versus Aurora kinase-mediated cellular phenotypes in cancer or neurobiology models [1].

Metabolic Stability Optimization in CNS Drug Discovery Programs

The 1,3,4-oxadiazole core conveys an approximately 10-fold reduction in lipophilicity (log D) and superior metabolic stability compared to matched 1,2,4-oxadiazole molecular pairs [2]. For CNS-targeted programs where low log D (typically <3) and high metabolic stability are critical for brain penetration and reduced clearance, this compound represents a rationally selected scaffold. The cyclopropylamine motif further contributes conformational rigidity, potentially enhancing target binding entropy and selectivity over flexible-chain amine analogs.

Application
Selection Property
Validation Focus
MAO-A probe development
ortho-chlorophenyl substitution context for MAO-A selectivity
MAO-A isoform activity assays; selectivity over MAO-B
Amine oxidase library synthesis
N-cyclopropylaminomethyl handle; multi-vendor QC purity
Batch-to-batch purity and derivatization consistency
Aurora kinase selectivity profiling
Ortho-vs-para positional isomer specificity
Kinase panel screening; MAO pathway deconvolution
CNS lead metabolic optimization
1,3,4-oxadiazole core metabolic stability profile
Log D, microsomal stability, hERG context benchmarks
Quote Request

Request a Quote for N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.